Technical Whitepaper: 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic Acid (H₂BCTPE)
Technical Whitepaper: 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic Acid (H₂BCTPE)
The following technical guide details the properties, synthesis, and applications of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid , a critical ligand in the field of reticular chemistry and photonic materials.
CAS Registry Number: 1002339-79-8 Common Aliases: H₂BCTPE, TPE-2COOH, TPE-CA Chemical Formula: C₂₈H₂₀O₄ Molecular Weight: 420.46 g/mol
Executive Summary
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid (H₂BCTPE) is a dicarboxylic acid derivative of tetraphenylethylene (TPE). Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), H₂BCTPE exhibits Aggregation-Induced Emission (AIE) . This property makes it a high-value ligand for constructing Luminescent Metal-Organic Frameworks (LMOFs). Its rigid, propeller-shaped geometry prevents π-π stacking in the solid state, preserving high quantum yields (>60%) within coordination networks. It is primarily utilized to synthesize porous sensors for nitro-aromatic explosives and antibiotics.
Chemical Identity & Physical Properties[1]
H₂BCTPE consists of a central ethene double bond substituted with two phenyl rings and two 4-carboxyphenyl rings. It typically exists as a mixture of cis (
| Property | Specification |
| Appearance | White to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, THF; Insoluble in water, methanol, ethanol |
| Melting Point | >300°C (Decomposes) |
| pKa | ~4.2 (Carboxylic acid protons) |
| Absorption | 330–350 nm (in THF) |
| Emission | 470–490 nm (Cyan/Blue) |
| Quantum Yield ( | <1% (Solution); >60% (Solid/MOF state) |
Structural Isomerism
The synthesis of H₂BCTPE yields both E and Z isomers.
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Trans (E): Phenyl groups are on opposite sides. Often selectively incorporated into crystalline MOFs due to symmetry requirements.
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Cis (Z): Phenyl groups are on the same side.
Photophysics: The AIE Mechanism
The core value of H₂BCTPE lies in its AIE behavior, governed by the Restriction of Intramolecular Motion (RIM) mechanism.
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In Solution: The phenyl rotors attached to the central alkene rotate freely, dissipating excited-state energy via non-radiative decay channels. The molecule is non-emissive.
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In Aggregate/MOF: The rigid coordination to metal nodes (e.g., Zn²⁺, Zr⁴⁺) locks the phenyl rotors. This blocks the non-radiative path, forcing relaxation via radiative decay (fluorescence).
Figure 1: Mechanism of Aggregation-Induced Emission (AIE) in H₂BCTPE.
Synthesis Protocol
The synthesis of H₂BCTPE requires a multi-step approach to ensure the correct placement of carboxylic acid groups. The most robust route involves the McMurry coupling of 4-bromobenzophenone followed by cyanation and hydrolysis.
Step-by-Step Methodology
Phase 1: McMurry Coupling (Precursor Synthesis)
Objective: Synthesize 1,2-bis(4-bromophenyl)-1,2-diphenylethylene.
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Reagents: 4-Bromobenzophenone (10 mmol), Zn powder (20 mmol), TiCl₄ (10 mmol), dry THF (50 mL).
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Procedure:
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Cool THF to 0°C under Argon. Slowly add TiCl₄ (exothermic).
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Add Zn powder and reflux for 2 hours to generate low-valent Titanium.
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Add 4-Bromobenzophenone dissolved in THF.
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Reflux for 12–24 hours.
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Quench with 10% K₂CO₃, extract with DCM, and dry over MgSO₄.
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Purification: Silica gel column chromatography (Hexane/DCM) to isolate the white solid.
Phase 2: Cyanation (Rosenmund-von Braun)
Objective: Convert bromide groups to nitriles.
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Reagents: Dibromo-TPE precursor (from Phase 1), CuCN (excess), dry DMF.
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Procedure:
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Dissolve precursor in DMF. Add CuCN.
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Reflux at 150°C for 24 hours under inert atmosphere.
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Pour into FeCl₃/HCl solution to decompose copper complexes.
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Extract with DCM.[1]
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Product: 1,2-bis(4-cyanophenyl)-1,2-diphenylethylene.
Phase 3: Hydrolysis (Final Ligand)
Objective: Convert nitriles to carboxylic acids (H₂BCTPE).
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Reagents: Dicyano-TPE, KOH, Ethanol/Water (1:1).
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Procedure:
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Reflux the mixture for 12 hours until evolution of ammonia ceases.
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Acidify with dilute HCl to pH < 2.[2]
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Precipitate the crude acid.
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Purification: Recrystallization from THF/Methanol or DMF/Ethanol.
Figure 2: Synthetic pathway from 4-bromobenzophenone to H₂BCTPE.
Applications in Metal-Organic Frameworks (MOFs)[1][4][5][6]
H₂BCTPE is a "privileged linker" for functional MOFs. Its primary application is in the fabrication of [Zn₄O(BCTPE)₃] , a luminescent MOF used for chemical sensing.
Case Study: [Zn₄O(BCTPE)₃] Fabrication
This MOF features a two-fold interpenetrated structure where the trans-H₂BCTPE ligands bridge Zn₄O clusters.[3]
Protocol:
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Precursors: Zn(NO₃)₂·6H₂O (34 µmol) and H₂BCTPE (19 µmol).
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Solvent: DMF (2 mL).
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Conditions: Seal in a screw-capped vial. Heat at 100°C for 48 hours.
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Activation: Wash crystals with DMF and Ethanol. Solvent exchange with acetone, followed by vacuum drying.
Sensing Performance:
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Analyte: Nitro-aromatic explosives (e.g., TNT, Nitrobenzene) and antibiotics (Metronidazole).
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Mechanism: Fluorescence Quenching. The electron-deficient analytes bind to the electron-rich TPE core, inducing Photoinduced Electron Transfer (PET) that quenches the blue emission.
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Sensitivity: Detection limits in the ppb (parts per billion) range.
References
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Gong, Y., et al. (2018). "A new luminescent metal–organic framework based on dicarboxyl-substituted tetraphenylethene for efficient detection of nitro-containing explosives and antibiotics." Journal of Materials Chemistry C. Link
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Shustova, N. B., et al. (2011). "Turn-on fluorescence in metal-organic frameworks featuring aggregation-induced emission linkers." Journal of the American Chemical Society. Link
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Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. Link
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Hu, Z., et al. (2015). "AIE-active tetraphenylethene-based ligands for the construction of luminescent metal–organic frameworks." CrystEngComm. Link
